1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one
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Overview
Description
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one is a synthetic compound known for its role as a selective and covalent inhibitor of Bruton’s tyrosine kinase (BTK). This compound is significant in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma .
Preparation Methods
The synthesis of 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one involves several steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is typically achieved through the reaction of appropriate aminopyrimidine aldehydes and ketones in the presence of β-dicarbonyl compounds at elevated temperatures (130–140°C) using an equimolar amount of nickel acetate.
Introduction of the phenoxyphenyl group: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with a phenoxyphenyl derivative.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final acylation: The final step involves the acylation of the piperidine nitrogen with prop-2-yn-1-one.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Major products formed from these reactions include oxidized derivatives, reduced forms, substituted products, and hydrolyzed fragments.
Scientific Research Applications
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a model compound in studying BTK inhibition and related kinase pathways.
Biology: Investigated for its effects on B-cell receptor signaling and its role in immune response modulation.
Industry: Utilized in the production of pharmaceuticals targeting specific kinase pathways.
Mechanism of Action
The compound exerts its effects by irreversibly binding to Bruton’s tyrosine kinase (BTK). This binding inhibits the B-cell receptor pathway, which is often aberrantly active in B-cell cancers. By blocking BTK, the compound prevents B-cell proliferation and survival, leading to the apoptosis of malignant cells . Additionally, it binds to C-terminal Src kinases, inhibiting their role in cell differentiation and growth .
Comparison with Similar Compounds
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one is unique due to its specific inhibition of BTK and its covalent binding mechanism. Similar compounds include:
Ibrutinib: Another BTK inhibitor with a similar structure and mechanism of action.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer off-target effects.
Zanubrutinib: A BTK inhibitor designed to minimize side effects and enhance efficacy.
These compounds share structural similarities but differ in their pharmacokinetic properties, selectivity, and clinical applications.
Properties
Molecular Formula |
C25H22N6O2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C25H22N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h1,3-5,8-13,16,18H,6-7,14-15H2,(H2,26,27,28) |
InChI Key |
NAQYQSPFDLXJIK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
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